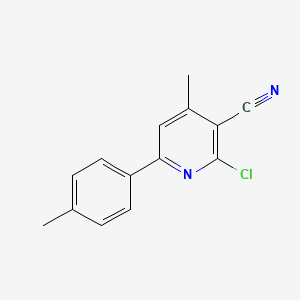

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile

Description

Properties

Molecular Formula |

C14H11ClN2 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-chloro-4-methyl-6-(4-methylphenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H11ClN2/c1-9-3-5-11(6-4-9)13-7-10(2)12(8-16)14(15)17-13/h3-7H,1-2H3 |

InChI Key |

VBMUPVWQJDJINA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | N-oxo nicotinamide dissolved in organic solvent (e.g., chloroform, methylene chloride, or dichloroethane) | Prepare solution at 15 ± 5 °C |

| 2 | Thionyl chloride added dropwise over 1 ± 0.5 h at 15 ± 5 °C | Chlorination agent introduced slowly to control reaction |

| 3 | Organic base (e.g., triethylamine, pyridine, tri-n-propylamine, aminopyridine, or N-methylmorpholine) added dropwise at 10 ± 5 °C over 2 ± 1 h | Base neutralizes HCl formed and facilitates reaction |

| 4 | Stir at 10 ± 5 °C for 30 ± 10 min | Initial reaction phase |

| 5 | Gradual heating: 35 ± 10 °C for 1 ± 0.5 h, then 55 ± 5 °C for 1 ± 0.5 h | Progresses chlorination |

| 6 | Final heating at 95–100 °C for 4 ± 1 h | Completes reaction |

| 7 | Evaporation under reduced pressure at 30–100 °C and 10–20 kPa until no visible liquid flows | Removes excess reagents and solvents |

| 8 | Addition of water at 65 ± 5 °C, stirring for 2 ± 0.5 h | Hydrolysis and precipitation of product |

| 9 | Cooling to 20 ± 5 °C, stirring for 30 ± 10 min | Crystallization of product |

| 10 | Filtration to obtain wet 2-chloro nicotinonitrile product | Isolation of target compound |

Advantages and Notes

- Thionyl chloride replaces phosphorus oxychloride, offering a greener alternative with improved yield and recyclability of reagents.

- Organic bases facilitate the reaction and improve selectivity.

- The process is scalable and cost-effective due to solvent and reagent recycling.

- The choice of organic solvent can affect reaction rate and yield; chloroform, methylene chloride, or dichloroethane are preferred.

Alternative Preparation Using Phosphorus Pentachloride and Phosphorus Oxychloride

Another classical method involves the chlorination of the corresponding pyridone precursor (e.g., 3-cyano-4-methyl-6-(P-tolyl)-2(1H)-pyridone) using a mixture of phosphorus pentachloride and phosphorus oxychloride.

Procedure Highlights

- The pyridone precursor is reacted with phosphorus pentachloride and phosphorus oxychloride under heating (e.g., water bath, 5 hours) in an inert atmosphere (nitrogen).

- The reaction mixture is then quenched by pouring onto crushed ice.

- The resulting yellow solid is filtered, washed, and dried to yield 2-chloro-4-methyl-6-(P-tolyl)nicotinonitrile.

- This method is well-established but less environmentally friendly due to the use of phosphorus reagents.

Reaction Scheme Summary

| Precursor | Chlorinating Agent | Solvent | Base | Temperature Range | Reaction Time | Product Yield & Notes |

|---|---|---|---|---|---|---|

| N-oxo nicotinamide derivative | Thionyl chloride | Chloroform, methylene chloride, or dichloroethane | Triethylamine, pyridine, or similar | 10–100 °C (stepwise) | 6–7 hours total | High yield, environmentally friendly, recyclable reagents |

| 3-cyano-4-methyl-6-(P-tolyl)-2(1H)-pyridone | PCl5 + POCl3 mixture | Not specified | None (acidic conditions) | Heating for 5 hours | Moderate to good yield, classical method |

Research Findings and Optimization Data

- The controlled addition rates of thionyl chloride and organic base are critical for high yield and purity.

- Temperature ramping during the reaction ensures complete chlorination without decomposition.

- Vacuum evaporation at controlled temperature and pressure removes residual reagents effectively.

- Water addition and controlled cooling promote crystallization of the product.

- Using triethylamine or pyridine as base results in better yields compared to other bases.

- Reaction times for base addition and chlorination are optimized to 1–3 hours for best results.

Summary Table of Key Parameters from Patent CN109232413A

| Parameter | Range/Value | Preferred Condition |

|---|---|---|

| N-oxo nicotinamide : solvent : thionyl chloride : base : water (mass ratio) | 1 : 5–10 : 2–4 : 0.2–0.6 : 2–5 | 1 : 7 : 3 : 0.4 : 3 |

| Thionyl chloride addition time | 0.5–1.5 h | 1 h |

| Organic base addition time | 1–3 h | 2 h |

| Vacuum distillation temperature | 30–100 °C | 65 °C |

| Vacuum distillation pressure | 10–20 kPa | 15 kPa |

| Stirring time after water addition | 1.5–2.5 h | 2 h |

| Cooling temperature for crystallization | 20 ± 5 °C | 20 °C |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Nicotinonitrile derivatives, including 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile, have shown promise in inhibiting cancer cell proliferation. Research indicates that these compounds can act as protein kinases inhibitors, which are crucial in cancer treatment strategies .

- Antimicrobial Properties : Studies have demonstrated that nicotinonitriles possess antimicrobial activity against various pathogens. This characteristic is particularly important in the development of new antibiotics .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially offering new avenues for treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Effects : Some derivatives have been explored for neuroprotective applications, particularly in conditions such as Alzheimer’s disease and Parkinson's disease, where they may help mitigate neuronal damage .

Synthesis and Reactivity

The synthesis of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile typically involves several chemical reactions:

- Starting Materials : The synthesis often begins with 4-methyl-6-(P-tolyl)pyridine derivatives. The introduction of the chloro group can be achieved through chlorination reactions using reagents like phosphorus oxychloride .

- Reactivity with Nucleophiles : The compound can react with various nucleophiles such as hydrazine hydrate and sodium azide. These reactions lead to the formation of derivatives that may enhance biological activity or provide new functionalities .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of nicotinonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations :

- p-Tolyl Group : Critical for TNF-α inhibitory activity. Replacement with bulkier groups (e.g., 4-Cl, 4-Br) reduces potency due to steric hindrance or electronic mismatch .

- Chloro Substituent: Enhances electrophilicity, aiding in nucleophilic substitution reactions. However, dichloro derivatives (e.g., 2,4-Dichloro-6-methylnicotinonitrile) show reduced bioactivity, likely due to excessive electron withdrawal .

- Amino vs. Thiolate Groups: Amino substituents (e.g., in 2-amino derivatives) improve solubility and anticancer activity, while thiolate salts (e.g., 4a) exhibit potent molluscicidal effects via ionic interactions .

Physicochemical Properties

- Melting Points: Nicotinonitriles with aromatic substituents (e.g., p-tolyl) typically exhibit high melting points (180–220°C), as seen in compound 15a (181–183°C) .

- Spectral Data : IR and NMR spectra confirm substituent effects; e.g., C≡N stretches at ~2200 cm⁻¹ and aromatic proton signals at δ 7.2–8.1 ppm .

Biological Activity

2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile is a chemical compound with a distinctive structure that includes a chloro group, a methyl group, and a p-tolyl moiety attached to a nicotinonitrile framework. Its molecular formula is C14H12ClN3, and it features a pyridine ring with a cyano group at the 2-position. This compound has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The structural characteristics of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile contribute to its biological properties. The presence of the chloro and p-tolyl groups enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile exhibits notable antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent for conditions associated with oxidative damage.

Anti-inflammatory Properties

In addition to its antioxidant capabilities, this compound has shown anti-inflammatory effects . In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory processes. This suggests that 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile may be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile has been explored in various studies. Its structural features allow it to interact with cellular targets involved in cancer progression. Notably, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound may also exhibit similar activities .

The biological activity of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile can be attributed to its ability to form complexes with biological macromolecules. These interactions are essential for understanding its mechanism of action and therapeutic applications. The compound's reactivity with nucleophiles suggests it may modulate biological pathways or inhibit specific enzymes involved in disease processes.

Comparative Analysis

To further understand the uniqueness of 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methyl-6-(phenyl)nicotinonitrile | Similar pyridine structure | Potentially different biological activities |

| 2-Chloro-6-methyl-5-phenylnicotinonitrile | Contains a phenyl group at a different position | Different reactivity patterns |

| 2-Methyl-4-(p-tolyl)nicotinonitrile | Lacks chlorine but retains the p-tolyl group | May exhibit distinct pharmacological properties |

This table highlights how the specific chlorine substitution and arrangement of functional groups in 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile influence its reactivity and biological interactions.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Antioxidant Efficacy : A study demonstrated that 2-Chloro-4-methyl-6-(P-tolyl)nicotinonitrile effectively reduced oxidative stress markers in cultured cells, supporting its use as an antioxidant agent.

- Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Studies : Preliminary investigations into its anticancer properties revealed that it inhibited cell proliferation in several cancer cell lines, warranting further research into its mechanisms and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.